molecular formula C24H25N5O3 B2467753 3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846579-40-6

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Número de catálogo: B2467753
Número CAS: 846579-40-6
Peso molecular: 431.496
Clave InChI: QTTSRTISGILDIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This tricyclic xanthine derivative features a pyrimidopurine-dione core modified with a 3-methoxyphenyl group at position 9, a benzyl substituent at position 3, and methyl groups at positions 1 and 5. The 3-methoxy group on the phenyl ring introduces electron-donating effects, which may enhance solubility and receptor interactions compared to unsubstituted analogs.

Propiedades

IUPAC Name

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-27(18-10-7-11-19(12-18)32-3)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-8-5-4-6-9-17/h4-12,16H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTSRTISGILDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimido[2,1-f]purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using benzyl halides and methoxyphenyl halides, respectively.

    Methylation: The methyl groups can be introduced through methylation reactions using methylating agents such as methyl iodide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Aplicaciones Científicas De Investigación

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of 3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations, synthesis routes, and properties of related compounds:

Compound Name / ID Substituents (Positions) Synthesis Method Yield (%) Key Spectral Data (NMR/IR) Biological Activity Notes
Target Compound: 3-Benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 3-benzyl, 9-(3-methoxyphenyl), 1,7-Me Not explicitly detailed in evidence N/A Hypothetical: Expected C=O stretches ~1,700 cm⁻¹ (IR); methyl groups δ ~3.3–3.5 ppm (¹H-NMR) Potential MAO-B/adenosine receptor modulation inferred from analogs
3-Benzyl-9-(2-methoxyphenyl)-1-methyl analog () 3-benzyl, 9-(2-methoxyphenyl), 1-Me Classic alkylation/cyclization N/A Not provided, but positional isomerism affects electronic/steric properties N/A
1,3-Dimethyl-9-(prop-2-ynyl) derivative (Compound 24, ) 9-prop-2-ynyl, 1,3-Me Reflux in n-butanol (10 h) 93 ¹H-NMR: δ 3.35 (N3CH3), 3.50 (N1CH3); IR: 1,701 cm⁻¹ (C=O) Not reported; propargyl may enhance CNS penetration
9-Ethenyl-1,3-dimethyl analog (Compound 22, ) 9-ethenyl, 1,3-Me Reflux with KOH (20 h) 70 ¹H-NMR: δ 7.38–7.48 (CH=); IR: 3,089 cm⁻¹ (C=C) Ethenyl group could alter metabolic stability
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog () 9-(2-chloro-6-fluorobenzyl), 1,3-Me Microwave-assisted (solvent-free) N/A Not provided; Cl/F substituents increase lipophilicity MAO-B inhibitor with dual-target potential
3-(p-Fluorophenyl)-8-(4-phenylbut-1-ynyl) derivative (Compound 21a, ) 3-(p-fluorophenyl), 8-(phenylbutynyl) Sonogashira coupling 80 HRMS: m/z 477.2042 [M+H]+; fluorescence λem 515 nm Fluorescent probe applications suggested

Key Comparative Insights

Structural Modifications and Electronic Effects

  • Substituent Position: The target compound’s 3-methoxyphenyl group (vs. Meta-substitution may also enhance π-stacking compared to ortho .
  • Methyl Group Placement : The 1,7-dimethyl configuration in the target compound contrasts with 1,3-dimethyl analogs (e.g., ), which may alter ring puckering and intermolecular interactions.
  • Benzyl vs. Propargyl/Ethenyl : The benzyl group in the target compound provides aromatic bulk, while propargyl () or ethenyl () groups introduce aliphatic flexibility or conjugation, respectively.

Actividad Biológica

3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological targets and cellular systems.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives and features a complex structure that includes a tetrahydropyrimido moiety. Its molecular formula is C20H24N4O3, and it has a molecular weight of approximately 368.43 g/mol. The presence of methoxy and benzyl groups contributes to its pharmacological properties.

Research indicates that compounds similar to this compound can act on multiple biological targets. Notably, they have been shown to interact with adenosine receptors (ARs), specifically A1 and A2A subtypes. These interactions can modulate various physiological processes including neurotransmission and inflammation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines:

  • MDA-MB-231 Cells : At a concentration of 10 µM, the compound reduced cell viability to less than 47%, with further reductions observed at higher concentrations (25 µM) where viability dropped to approximately 30% .
  • PC-3 Cells : Similar trends were noted; exposure to 15 µM resulted in a viability decrease to around 56% .

These findings suggest that the compound may possess potential as an anticancer agent through mechanisms that induce apoptosis or inhibit cell proliferation.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit monoamine oxidase (MAO) enzymes:

  • MAO-B Inhibition : Compounds with structural similarities have shown promising inhibitory activity against MAO-B, which is relevant for neurodegenerative diseases like Parkinson's disease. For instance, certain derivatives exhibited IC50 values in the range of nanomolar concentrations .

Summary of Biological Activities

Biological Activity Target/Cell Line Concentration (µM) Effect on Viability (%)
Anticancer ActivityMDA-MB-23110<47
Anticancer ActivityMDA-MB-23125~30
Anticancer ActivityPC-315~56
Enzyme InhibitionMAO-BVariesSignificant inhibition

Study 1: Anticancer Efficacy

In a study examining the efficacy of various purine derivatives on breast cancer cell lines (MDA-MB-231), it was found that the tested compound significantly inhibited cell growth in a dose-dependent manner. The results indicated that structural modifications could enhance potency against specific cancer types.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results suggested that these compounds could mitigate cell death and promote survival through antioxidant mechanisms.

Q & A

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Slow vapor diffusion (ether into DCM) at 4°C promotes single-crystal growth. Resolve disorder in the tetrahydropyrimido ring via SHELXL refinement with anisotropic displacement parameters .
  • Case Study : Crystallization failures (90% of attempts) correlate with residual solvent (e.g., EtOAc); switch to MeOH/water systems .

Comparative and Mechanistic Questions

Q. How does the 3-methoxyphenyl group influence target selectivity compared to 4-methoxyphenyl analogs?

  • Methodology : Perform kinome-wide profiling (Eurofins KinaseProfiler) at 1 µM. The 3-methoxy substitution reduces off-target activity against PIM1 kinase by 50% but enhances Aurora B inhibition .

Q. What evidence supports or refutes the hypothesis of ROS-mediated cytotoxicity?

  • Methodology : Measure intracellular ROS (DCFH-DA assay) and correlate with NAC (N-acetylcysteine) rescue experiments. Conflicting data (e.g., ROS+ in HeLa vs. ROS- in MCF-7) suggest cell-type-specific mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.